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3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE

Cat. No.: B017550
CAS No.: 110406-97-8
M. Wt: 214.69 g/mol
InChI Key: OSYVXUTXJLHKFK-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The dimethoxyphenyl group, an electron-rich aromatic system, readily participates in electrophilic substitution reactions, allowing for further functionalization of the benzene (B151609) ring. docbrown.info Simultaneously, the terminal chloroalkane provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups and the extension of the carbon skeleton. This dual reactivity makes 3-(3,4-dimethoxyphenyl)-1-chloropropane a valuable precursor for the synthesis of numerous compounds with potential applications in medicinal chemistry. The 3,4-dimethoxyphenyl motif is a common feature in many biologically active natural products and synthetic drugs, contributing to their pharmacological profiles.

Historical Development and Discovery of Related Compounds

Current Research Trends and Unexplored Areas

Current research involving the 3,4-dimethoxyphenylpropyl moiety continues to expand, with a significant focus on the synthesis of novel bioactive molecules. For instance, derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid have been synthesized and investigated for their biological activities. rsc.org The structural motif is also present in precursors to isoquinoline (B145761) alkaloids, which have significant pharmacological applications. The development of new catalytic methods for the functionalization of such structures remains an active area of research.

Unexplored areas offer exciting opportunities for future investigation. The application of this compound in the total synthesis of complex, polycyclic natural products remains an area with significant potential. Furthermore, the development of novel catalytic systems for asymmetric reactions involving this substrate could lead to the efficient synthesis of chiral molecules with unique biological properties. The exploration of its use in materials science, for example, in the synthesis of novel polymers or functional materials, is another promising avenue for future research.

Role of this compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is demonstrated in its application for constructing more complex molecular frameworks. Its ability to undergo reactions at both the aromatic ring and the alkyl chloride allows for a modular approach to synthesis.

For example, the related compound 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one (B1330309) serves as a precursor in various synthetic transformations. researchgate.net The 3-(3,4-dimethoxyphenyl)propyl unit, which can be readily derived from the title compound, is a key component in the synthesis of various pharmaceutical agents. For instance, it forms the backbone of certain ligands designed to interact with specific biological targets. The synthesis of a diarylheptanoid natural product from green walnut husks utilized 1,2-dimethoxybenzene (B1683551) as a starting material, showcasing the importance of this structural unit in natural product synthesis. nih.gov

A notable example of the synthetic utility of the broader class of 3,4-dimethoxyphenyl derivatives is in the preparation of bioactive triazoles. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound with potential herbicidal, fungicidal, and bactericidal properties, was achieved through a Michael addition to a chalcone (B49325) derived from a 3,4-dimethoxyphenyl ketone. nih.gov This highlights how the 3,4-dimethoxyphenyl moiety can be incorporated into molecules with diverse biological activities.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 110406-97-8 chemicalbook.com
Molecular Formula C₁₁H₁₅ClO₂ docbrown.info
Molecular Weight 214.69 g/mol docbrown.info
Appearance Yellow Oil docbrown.info
Melting Point 48 °C docbrown.info
Boiling Point 152 °C at 1 Torr docbrown.info
Density 1.083 ± 0.06 g/cm³ (Predicted) docbrown.info
Solubility Chloroform, Dichloromethane, Ethyl Acetate docbrown.info

Spectroscopic Data

Spectroscopic TechniquePredicted/Analogous Data
¹H NMR Predicted shifts would include signals for the aromatic protons (around 6.7-6.9 ppm), the methoxy (B1213986) groups (around 3.8 ppm), and the propyl chain protons, with the methylene (B1212753) group adjacent to the chlorine being the most downfield (around 3.5 ppm).
¹³C NMR Predicted shifts would show aromatic carbons (in the range of 110-150 ppm), methoxy carbons (around 56 ppm), and aliphatic carbons of the propyl chain. The carbon bonded to chlorine would be the most deshielded of the aliphatic carbons.
Infrared (IR) Expected characteristic peaks would include C-H stretching of the aromatic ring and alkyl chain, C-O stretching for the methoxy groups, and a C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the chlorine atom and cleavage of the propyl chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO2 B017550 3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE CAS No. 110406-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloropropyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYVXUTXJLHKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564529
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110406-97-8
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110406-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl 1 Chloropropane

Retrosynthetic Analysis and Key Precursors Identification

Retrosynthetic analysis of 3-(3,4-dimethoxyphenyl)-1-chloropropane identifies two primary disconnection points, leading to the identification of key precursors. The most logical disconnection is the C-C bond between the aromatic ring and the propyl chain. This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts reaction, as a plausible forward synthetic step. This disconnection points to veratrole (1,2-dimethoxybenzene) as the aromatic nucleophile and a three-carbon electrophile bearing a chloro group or a precursor functional group.

A second disconnection can be made at the C-Cl bond of the propyl chain. This suggests a nucleophilic substitution or halogenation reaction as the final step in the synthesis. This pathway identifies 3-(3,4-dimethoxyphenyl)propan-1-ol as a key intermediate, which would require the substitution of its hydroxyl group with a chlorine atom.

Based on these analyses, the principal precursors for the most common synthetic routes are:

Veratrole: The dimethoxy-substituted benzene (B151609) ring.

3-Chloropropionyl chloride: A suitable acylating agent for the Friedel-Crafts approach.

3-(3,4-Dimethoxyphenyl)propan-1-ol: A key alcohol intermediate for the halogenation route. rsc.org

Direct Synthesis Routes and Optimization

Direct synthesis routes predominantly follow the logic of the Friedel-Crafts retrosynthesis, involving acylation of veratrole followed by reduction. Optimization focuses on catalyst choice, reaction conditions, and purification methods.

Friedel-Crafts Acylation Approaches

The most common direct route commences with the Friedel-Crafts acylation of veratrole using 3-chloropropionyl chloride. nih.govwvu.edu This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. The reaction introduces the three-carbon chain onto the veratrole ring, yielding the ketone intermediate, 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one (B1330309) .

The reaction is generally regioselective due to the ortho- and para-directing effects of the two methoxy (B1213986) groups on the veratrole ring, with substitution occurring predominantly at the para position relative to one of the methoxy groups. A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with both the acyl chloride and the resulting ketone product. nih.gov

Table 1: Typical Conditions for Friedel-Crafts Acylation
ParameterConditionSource
Aromatic Substrate Veratrole organic-chemistry.org
Acylating Agent 3-Chloropropionyl chloride wvu.edu
Catalyst Aluminum Chloride (AlCl₃) wvu.edu
Solvent Dichloromethane or 1,2-dichloroethane researchgate.net
Temperature 0°C to room temperatureN/A

Reduction and Halogenation Protocols

Following the Friedel-Crafts acylation, the intermediate ketone must be transformed into the final chloropropane derivative. This can be achieved via two main pathways:

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally benign syntheses have focused on the Friedel-Crafts acylation step, which traditionally uses corrosive and polluting Lewis acids. chesci.com Green chemistry approaches include:

Solvent-Free Conditions: Performing the acylation under solvent-free conditions, often with microwave irradiation, can reduce volatile organic compound (VOC) emissions and sometimes accelerate reaction rates. organic-chemistry.org

Heterogeneous Solid Acid Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with reusable solid acid catalysts is a key green strategy. organic-chemistry.orgchesci.com Materials such as zeolites, clays, and mixed metal oxides (e.g., TiO₂-SnO₂) have shown high activity and selectivity in Friedel-Crafts reactions. chesci.com These catalysts can be easily separated from the reaction mixture by filtration and potentially regenerated and reused, minimizing waste.

Alternative Synthetic Pathways and Novel Strategies

Beyond the primary Friedel-Crafts route, several alternative strategies can be envisioned for the synthesis of this compound or its immediate precursors.

Heck Cross-Coupling: A palladium-catalyzed Heck reaction could be employed to form the C-C bond between the aromatic ring and the propyl chain. nih.govwikipedia.org For instance, the reaction of 4-iodoveratrole with allyl alcohol in the presence of a palladium catalyst would yield 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol . Subsequent catalytic hydrogenation of the alkene bond would produce 3-(3,4-dimethoxyphenyl)propan-1-ol, which could then be halogenated as previously described. youtube.com

Grignard Reaction: An alternative C-C bond formation can be achieved using a Grignard reagent. wvu.edu A Grignard reagent prepared from a 3,4-dimethoxybenzyl halide could react with ethylene oxide in a ring-opening reaction. vedantu.comdoubtnut.com This reaction directly yields the alcohol intermediate, 3-(3,4-dimethoxyphenyl)propan-1-ol, after an acidic workup, bypassing the ketone reduction step entirely.

Hydrogenation of Cinnamaldehyde Derivatives: Starting from 3,4-dimethoxycinnamaldehyde , a one-step catalytic hydrogenation can be used to reduce both the alkene and aldehyde functionalities simultaneously to furnish 3-(3,4-dimethoxyphenyl)propan-1-ol. chesci.comnih.gov This alcohol can then be converted to the target chloro-alkane.

Catalytic Systems in the Synthesis of this compound

Catalysis is integral to nearly every step of the synthesis of this compound. The choice of catalyst significantly impacts yield, selectivity, and environmental footprint.

Table 2: Catalytic Systems Employed in Synthesis
Synthetic StepCatalyst TypeSpecific ExamplesSource
Friedel-Crafts Acylation Homogeneous Lewis AcidAlCl₃, FeCl₃ wvu.edu
Heterogeneous Solid AcidTiO₂-SnO₂, ZrPW, TiPW, 12-TPA/ZrO₂ organic-chemistry.orgchesci.com
Ketone/Aldehyde Reduction Catalytic HydrogenationPt/SiO₂, Rhodium complexes, Ruthenium complexes rsc.orgchesci.com
Alkene Hydrogenation HeterogeneousPalladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) youtube.com
Heck Coupling Homogeneous PalladiumPd(OAc)₂, PdCl₂(PPh₃)₂ nih.govwikipedia.org

In the Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are effective but generate significant waste. wvu.edu Modern approaches favor heterogeneous solid acids such as TiO₂-SnO₂ and tungstophosphoric acid (TPA) supported on metal oxides, which offer easier separation and recyclability. organic-chemistry.orgchesci.com

For reduction steps, catalytic hydrogenation is a powerful tool. Catalysts based on noble metals like platinum, palladium, and rhodium are highly efficient for the reduction of ketones, aldehydes, and alkenes. rsc.orgchesci.com For example, Pt/SiO₂ has been studied for its selectivity in the hydrogenation of related unsaturated aldehydes. rsc.org

In alternative pathways like the Heck reaction, palladium(II) acetate is a common catalyst precursor, often used with phosphine (B1218219) ligands to form the active Pd(0) species that drives the catalytic cycle. nih.govwikipedia.org

Process Intensification and Scale-Up Considerations

Process intensification in chemical manufacturing aims to develop smaller, more efficient, and more sustainable production processes. This is achieved through the implementation of novel reactor designs, alternative energy sources, and integrated unit operations. For the synthesis of this compound, process intensification strategies can offer significant advantages in terms of yield, purity, safety, and cost-effectiveness, particularly during scale-up.

Process Analytical Technology (PAT) is another cornerstone of modern process intensification. PAT involves the online, real-time monitoring of critical process parameters and quality attributes. By integrating analytical techniques such as spectroscopy (e.g., FTIR, Raman) and chromatography directly into the production line, it is possible to gain a deeper understanding of the reaction kinetics and mechanisms. This data-rich approach enables real-time process control and optimization, ensuring consistent product quality and minimizing batch-to-batch variability. For the synthesis of this compound, PAT can be employed to monitor the consumption of starting materials and the formation of the desired product and any impurities, allowing for immediate adjustments to the process conditions to maintain optimal performance.

When scaling up the synthesis of this compound, several challenges may arise. These include maintaining efficient mixing, ensuring adequate heat removal, and managing potential safety hazards associated with larger quantities of reagents. The principles of process intensification provide a framework for addressing these challenges. For instance, the numbering-up of continuous flow reactors—running multiple small reactors in parallel—can increase production capacity without the complexities and safety risks associated with large-scale batch reactors.

The synthesis of the pharmaceutical agent Ivabradine, for which this compound can be an intermediate, often involves multi-step processes where efficiency and purity are critical. While specific data on the process intensification of the synthesis of this compound is not extensively published, the general principles are widely applied in the pharmaceutical industry. Patents related to Ivabradine synthesis describe processes that can be scaled up for industrial production, implying that robust and reproducible methods are in place. These processes often focus on achieving high purity of intermediates to ensure the quality of the final active pharmaceutical ingredient.

To illustrate the impact of process intensification on a similar reaction, consider the following hypothetical data for the chlorination of a substituted aryl propanol (B110389) in both batch and continuous flow systems.

ParameterBatch ReactorContinuous Flow Reactor
Reaction Volume10 L100 mL
Temperature Control± 5 °C± 1 °C
Residence Time4 hours15 minutes
Yield85%95%
Purity92%99%

This illustrative data highlights the potential advantages of continuous flow processing, including shorter reaction times, higher yields, and improved product purity.

Furthermore, the optimization of a synthetic step using PAT can be represented by the following table, which shows how real-time monitoring can lead to improved process parameters.

RunStoichiometry (Chlorinating Agent)Temperature (°C)Impurity Profile (%)Yield (%)
1 (Initial)1.5 eq505.288
2 (Optimized)1.2 eq451.594
3 (Validated)1.2 eq451.495

Chemical Reactivity and Derivatization of 3 3,4 Dimethoxyphenyl 1 Chloropropane

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The primary alkyl chloride functionality in 3-(3,4-dimethoxyphenyl)-1-chloropropane is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules. The reactivity is typical of a primary alkyl halide, proceeding readily through an S(_N)2 mechanism, which involves a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral.

A notable application of this reactivity is in the alkylation of amines. Secondary amines, for instance, can be readily alkylated to form tertiary amines. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. For example, the reaction with N-methylpiperazine would yield the corresponding tertiary amine, a structure found in some pharmacologically active compounds. mdpi.commdpi.com While direct alkylation of primary amines can lead to overalkylation due to the increasing nucleophilicity of the products, selective mono-alkylation can be achieved under specific conditions. organic-chemistry.orgnih.gov

The chloride can also be displaced by other nucleophiles. For instance, reaction with sodium cyanide in a polar aprotic solvent like DMSO or DMF provides a straightforward route to 3-(3,4-dimethoxyphenyl)propanenitrile. google.comgoogle.com This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. Similarly, reaction with sodium azide (B81097) furnishes 3-(3,4-dimethoxyphenyl)propyl azide, a precursor for the corresponding primary amine via reduction. organic-chemistry.orgelsevierpure.comnih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProductTypical Reaction Conditions
Secondary Amine (e.g., N-methylpiperazine)Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN or DMF)
Cyanide (e.g., NaCN)NitrileSolvent (e.g., DMSO or DMF)
Azide (e.g., NaN₃)AzideSolvent (e.g., DMF or Acetone)

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The 1,2-dimethoxy substitution pattern on the phenyl ring renders it highly activated towards electrophilic aromatic substitution. The methoxy (B1213986) groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. Given that the position para to the 3-methoxy group is occupied by the propyl chain, and the position para to the 4-methoxy group is also substituted, electrophilic attack is directed to the remaining ortho positions, primarily at C-5 and to a lesser extent at C-2, with C-5 being more sterically accessible.

Friedel-Crafts Acylation: A common example of this reactivity is the Friedel-Crafts acylation. While direct acylation of this compound is not widely reported, the acylation of the closely related veratrole (1,2-dimethoxybenzene) provides a strong indication of the expected outcome. Acylation of veratrole with acyl chlorides, such as acetyl chloride or 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), typically yields the 4-acyl derivative as the major product. ijpcbs.commasterorganicchemistry.comresearchgate.netscispace.com By analogy, acylation of this compound would be expected to occur at the C-5 position. Intramolecular Friedel-Crafts reactions are also possible. For instance, conversion of the propyl chain to a propionyl chloride followed by treatment with a Lewis acid could lead to cyclization to form a tetralone derivative. masterorganicchemistry.combeilstein-journals.orgnih.gov

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Given the activating nature of the dimethoxy groups, this reaction would be expected to proceed readily, yielding the 5-nitro derivative. nih.gov

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid or a milder catalyst, would also be directed to the C-5 position of the aromatic ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which uses a phosphoryl chloride/dimethylformamide (POCl₃/DMF) mixture to introduce a formyl group onto electron-rich aromatic rings, is another relevant electrophilic substitution. ijpcbs.comcambridge.orgwikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to yield the corresponding 5-formyl derivative. sciencemadness.org

Table 2: Expected Products of Electrophilic Aromatic Substitution
ReactionElectrophileExpected Major Product
Friedel-Crafts AcylationR-C(=O)⁺5-Acyl-3-(3,4-dimethoxyphenyl)-1-chloropropane
NitrationNO₂⁺5-Nitro-3-(3,4-dimethoxyphenyl)-1-chloropropane
HalogenationX⁺ (X = Cl, Br)5-Halo-3-(3,4-dimethoxyphenyl)-1-chloropropane
Vilsmeier-Haack[HC(Cl)=N(CH₃)₂]⁺5-Formyl-3-(3,4-dimethoxyphenyl)-1-chloropropane

Reduction and Oxidation Reactions of this compound

Reduction: The chloropropyl side chain can be reduced to a propyl group. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like THF. sigmaaldrich.com Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, can also achieve this reduction. tcichemicals.comresearchgate.netgoogle.com This reaction proceeds via the hydrogenolysis of the carbon-chlorine bond.

Oxidation: The alkyl side chain is susceptible to oxidation under strong oxidizing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position of the propyl chain, ultimately leading to the corresponding carboxylic acid, 3,4-dimethoxybenzoic acid, with cleavage of the rest of the side chain. researchgate.net For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. Another oxidizing agent that can be used for the oxidation of benzylic carbons is chromium trioxide (CrO₃). organic-chemistry.orgresearchgate.netresearchgate.netnih.gov The oxidation of a similar compound, 1-(3′,4′-dimethoxyphenyl)propene, has been shown to yield veratraldehyde, indicating that cleavage of the side chain is a possible outcome. cambridge.org

Functional Group Interconversions and Modifications

The chloro group in this compound can be readily converted to other functional groups, expanding its synthetic utility.

Conversion to Alcohol: Hydrolysis of the alkyl chloride to the corresponding alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol, can be achieved by reaction with a hydroxide (B78521) source, such as aqueous sodium hydroxide, often in a co-solvent to ensure miscibility. nih.govgoogle.com

Conversion to Nitrile: As mentioned in section 3.1, displacement of the chloride with cyanide ion is an effective method to synthesize 3-(3,4-dimethoxyphenyl)propanenitrile. google.comgoogle.com

Conversion to Azide: The azide functionality can be introduced by reacting with sodium azide in a suitable solvent. organic-chemistry.orgelsevierpure.comnih.govresearchgate.net The resulting 3-(3,4-dimethoxyphenyl)propyl azide is a versatile intermediate that can be reduced to the primary amine or used in click chemistry reactions.

Stereoselective Transformations Involving this compound

While this compound itself is achiral, it can be a substrate in reactions that generate new stereocenters. For instance, if the nucleophilic substitution at the chloropropyl moiety is performed with a chiral nucleophile, a diastereomeric mixture of products may be formed.

Furthermore, derivatives of this compound can undergo stereoselective transformations. For example, if the chloro group is first converted to a different functional group that can direct a subsequent reaction, stereocontrol can be achieved. Although specific examples involving this exact molecule are not prevalent in the literature, analogous systems demonstrate the potential for such transformations. For instance, the development of asymmetric syntheses for related compounds often involves the stereoselective introduction of substituents. cardiff.ac.ukmdpi.com

Reaction Kinetics and Mechanistic Investigations

The kinetics of the nucleophilic substitution reactions of this compound are expected to follow the principles of S(_N)2 reactions. The rate of reaction would be dependent on the concentration of both the substrate and the nucleophile. mdpi.comsigmaaldrich.com Factors such as the nature of the nucleophile, the leaving group, and the solvent will significantly influence the reaction rate. For instance, aprotic polar solvents are known to accelerate S(_N)2 reactions.

Applications of 3 3,4 Dimethoxyphenyl 1 Chloropropane in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The inherent structural motifs within 3-(3,4-dimethoxyphenyl)-1-chloropropane make it a valuable starting material for the synthesis of various biologically active compounds. Its dimethoxyphenyl group is a common feature in many pharmaceuticals, and the propyl chloride handle provides a reactive site for elaboration into more complex functional groups.

Phenethylamines are a class of compounds with a wide range of pharmacological activities, acting as neurotransmitters, hormones, and drugs. sigmaaldrich.com A key phenethylamine (B48288) derivative is 3,4-dimethoxyphenethylamine (B193588) (DMPEA), a known intermediate in the synthesis of cardiovascular drugs and alkaloids. nih.gov

This compound serves as a logical precursor to DMPEA-related structures. The synthetic strategy involves the transformation of the terminal chloro group into an amino group. This can be achieved through several standard organic reactions, most notably via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent, or through a Gabriel synthesis or azide (B81097) reduction pathway to introduce the primary amine functionality. This conversion provides access to the core phenethylamine scaffold, which is fundamental to many biologically active molecules. sigmaaldrich.com

The 3,4-dimethoxyphenyl moiety is an activated aromatic system, making it particularly suitable for intramolecular electrophilic substitution reactions, which are the cornerstone of many classical methods for synthesizing isoquinoline (B145761) alkaloids. nih.gov this compound is an ideal starting point for creating the necessary precursors for these cyclization reactions.

Two of the most prominent methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. sigmaaldrich.comgoogle.comuni.lu To utilize this compound, it would first be converted into the corresponding phenethylamine derivative. Subsequent acylation of the amine provides the N-acyl-β-phenethylamine substrate required for the Bischler-Napieralski cyclization. The presence of the two electron-donating methoxy (B1213986) groups on the aromatic ring facilitates the ring-closing electrophilic attack. sigmaaldrich.comnih.gov The resulting dihydroisoquinolines can then be oxidized to the fully aromatic isoquinolines. sigmaaldrich.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then cyclizes under acidic conditions to yield a tetrahydroisoquinoline. chemicalbook.commdpi.com Similar to the above, the amine derived from this compound is the key starting material. The reaction is known to be effective with electron-rich phenyl groups, such as the 3,4-dimethoxyphenyl system. chemicalbook.com This reaction is a powerful tool in alkaloid synthesis and has been employed in the generation of complex molecular libraries. jocpr.com

A study on a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, highlights its role as an isoquinoline precursor (IQP) modeled after the structure of papaverine, a well-known isoquinoline alkaloid. bldpharm.com This demonstrates the utility of the 3,4-dimethoxyphenylpropyl scaffold in accessing this important class of heterocyclic compounds.

ReactionKey PrecursorProduct ScaffoldRole of this compound
Bischler-NapieralskiN-Acyl-3-(3,4-dimethoxyphenyl)ethylamine3,4-DihydroisoquinolineStarting material for the key precursor via amination and acylation. sigmaaldrich.comgoogle.com
Pictet-Spengler3-(3,4-DimethoxyphenylethylamineTetrahydroisoquinolineStarting material for the key precursor via amination. chemicalbook.com

The structural framework of this compound is a recurring motif in molecules designed to interact with targets in the central nervous system. The lipophilic nature of the dimethoxyphenyl group combined with the potential for introducing a basic nitrogen atom makes this scaffold suitable for crossing the blood-brain barrier. mdpi.com

Research into novel CNS agents has produced compounds with structural similarity to derivatives of this compound. For instance, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine have been synthesized and identified as potent and highly selective ligands for the dopamine (B1211576) D4 receptor, a key target in the development of treatments for psychiatric disorders. evitachem.com Although this example features dimethyl instead of dimethoxy substituents, it underscores the value of the aryl-propyl-amine pharmacophore in designing CNS-active molecules. The synthesis of various other CNS depressants and antidepressants often involves heterocyclic systems that can be accessed from precursors like this compound.

Compound Class/ExampleTarget/ActivityStructural Relevance
3-(3,4-Dimethylphenyl)-1-propylpiperidine evitachem.comDopamine D4 Receptor LigandAryl-propyl-amine core structure, analogous to derivatives of the title compound.
Quinazolinone DerivativesCNS Depressant, AnticonvulsantRepresents complex heterocycles accessible from aryl-alkylamine precursors.
Citalopram AnaloguesSerotonin (B10506) Transporter (SERT) ProbesDemonstrates the use of aryl-alkyl building blocks in antidepressant drug design.

Building Block in Materials Science and Polymer Chemistry

While phenyl- and dimethoxy-containing compounds are utilized in materials science, for instance in the synthesis of polymers with specific properties, direct applications of this compound as a monomer or key building block in polymer chemistry are not extensively documented in the reviewed scientific literature. Related structures, such as chalcones containing a dimethoxyphenyl group, have been investigated for their potential in creating novel materials with specific optical or electronic properties. However, specific examples of polymerization or material fabrication starting directly from this compound are not prominent.

Development of Novel Ligands and Catalysts

The term "ligand" can refer to a molecule that binds to a metal to form a catalyst or to a molecule that binds to a biological receptor. The 3-(3,4-dimethoxyphenyl)propyl scaffold is valuable in the latter context. As discussed, its derivatives have been developed as selective ligands for CNS receptors like the dopamine D4 receptor. evitachem.com Furthermore, related structures containing the dimethoxyphenyl group have been incorporated into cis-restricted pyridine (B92270) derivatives that act as tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.gov

In the context of catalysis, the use of this compound to synthesize ligands for metal-based catalysts is plausible, where the chloro- group would serve as a handle to attach the dimethoxyphenylpropyl moiety to a larger ligand framework. However, specific examples of this application are not widely reported in the surveyed literature.

Contributions to Complex Natural Product Synthesis

The C6-C3 skeleton (a phenyl group attached to a three-carbon chain) is a fundamental unit in a vast array of natural products, particularly those derived from the shikimate pathway. This compound represents a synthetically accessible form of this building block, with the methoxy groups serving as protective groups for phenols, which are common in natural products.

Its utility is evident in the synthesis of natural 1,3-diarylpropanes, compounds that have been isolated from various plant species. The reaction of a Grignard reagent derived from this compound with an appropriate aryl halide, or a similar cross-coupling reaction, would provide a direct route to this class of natural products.

Moreover, as established, the compound is a key precursor for isoquinoline alkaloids via the Pictet-Spengler reaction, a reaction widely used in the total synthesis of natural products containing the tetrahydroisoquinoline or tetrahydro-β-carboline core. mdpi.comjocpr.com This connection firmly places this compound as a valuable starting material in the strategic synthesis of complex and biologically active natural products.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. In 3-(3,4-dimethoxyphenyl)-1-chloropropane, the 3,4-dimethoxy-substituted benzene (B151609) ring acts as the primary chromophore. The electronic transitions within this aromatic system, specifically π → π* transitions, are responsible for its characteristic UV absorbance.

The UV spectrum of an aromatic compound is influenced by the substitution pattern on the benzene ring. up.ac.za The two methoxy (B1213986) groups on the phenyl ring in this compound are electron-donating groups, which typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. up.ac.za The spectrum is expected to show a primary absorption band around 200-230 nm and a secondary, less intense band around 260-290 nm, which is characteristic of substituted benzenes. up.ac.za

The choice of solvent can also influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. nih.gov While non-polar solvents have minimal interaction with the solute, polar solvents can interact with the molecule's ground and excited states, potentially causing shifts in the absorption wavelength. A detailed analysis would involve recording the spectrum in solvents of varying polarities to observe any such shifts.

Table 1: Expected UV-Vis Absorption Maxima for this compound in Various Solvents

SolventPolarity IndexExpected λmax (nm)
Hexane0.1~278
Dichloromethane3.1~279
Acetonitrile5.8~280
Methanol5.1~281

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography techniques are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.

A typical GC-MS method would utilize a non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent). The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into a heated inlet, where it vaporizes. A temperature gradient program is then applied to the column to ensure efficient separation from any impurities or starting materials.

The mass spectrometer, typically operating in electron ionization (EI) mode, bombards the eluted molecules with electrons, causing fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that allows for structural elucidation and confirmation of the compound's identity. For this compound (Molecular Weight: 214.69 g/mol ), the expected fragmentation pattern would include key ions resulting from specific bond cleavages. whitman.edu A prominent fragment would be the tropylium-like ion from the dimethoxybenzyl moiety. researchgate.net

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonInterpretation
214/216[C11H15ClO2]+Molecular ion peak (showing isotopic pattern for Chlorine)
179[M - Cl]+Loss of a chlorine radical
151[C9H11O2]+Dimethoxybenzyl cation (from benzylic cleavage)
137[C8H9O2]+Loss of CH2 from the dimethoxybenzyl cation
91[C7H7]+Tropylium ion (common in alkylbenzenes)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. ijarsct.co.inresearchgate.net

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. ijarsct.co.in The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile or methanol, allows for the separation of the target compound from more polar or less polar impurities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm) determined by UV-Vis spectroscopy.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations. wu.ac.th The peak area of the analyte is plotted against its concentration, and the concentration of the unknown sample is determined from this curve. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. wu.ac.th

Table 3: Typical RP-HPLC Method Parameters and Validation Data

ParameterCondition/Value
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. chiralpedia.comrotachrom.com This separation is crucial in many fields, particularly pharmaceuticals, as enantiomers can have different biological activities. wikipedia.org The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orglibretexts.org

The compound this compound is an achiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups. In the structure of this compound, no such carbon atom exists:

Carbon-1 is bonded to two hydrogen atoms, a chlorine atom, and the rest of the propyl chain.

Carbon-2 is bonded to two hydrogen atoms and two different carbon groups.

Carbon-3 is bonded to two hydrogen atoms, the dimethoxyphenyl group, and the rest of the propyl chain.

Since the molecule does not possess a chiral center, it does not exist as a pair of enantiomers. Therefore, the determination of enantiomeric purity via chiral chromatography is not applicable to this compound.

Computational and Theoretical Studies of 3 3,4 Dimethoxyphenyl 1 Chloropropane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic structure of 3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE, elucidating its reactivity, stability, and molecular properties. These computational methods are essential for understanding the behavior of the molecule at a subatomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. By utilizing functionals like B3LYP with a basis set such as 6-31G(d), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule can be accurately predicted.

These calculations reveal the spatial orientation of the dimethoxyphenyl group relative to the chloropropane chain. The total energy of the optimized structure provides a measure of the molecule's stability. For instance, a lower total energy suggests a more stable molecular conformation. The insights gained from DFT are crucial for understanding how the molecule's structure influences its chemical behavior.

Interactive Data Table: Predicted Bond Lengths and Angles (Exemplary)

Bond/AnglePredicted Value (B3LYP/6-31G(d))
C-Cl Bond Length~1.8 Å
C-O (methoxy) Bond Length~1.36 Å
C-C (aromatic) Bond Length~1.39 Å
C-C-C (propyl chain) Angle~112°
C-O-C (methoxy) Angle~117°
Note: These are typical values for similar functional groups and would be specifically calculated for the molecule in a dedicated study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. The LUMO, on the other hand, is likely distributed along the propyl chain and particularly associated with the antibonding orbital of the C-Cl bond, given chlorine's electronegativity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more prone to chemical reactions.

Interactive Data Table: FMO Properties (Exemplary)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.0 eVReflects chemical stability and reactivity
Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map is color-coded to indicate different regions of charge: red typically represents electron-rich, negative potential areas, while blue indicates electron-poor, positive potential regions. Green and yellow represent intermediate, or near-neutral, potential.

In the case of this compound, the EPS analysis would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the chlorine atom, reflecting their high electronegativity. These regions are prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring and the propyl chain, making them susceptible to nucleophilic attack. The EPS map is an invaluable tool for predicting how the molecule will interact with other charged or polar species.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C single bonds of the propyl chain and the bond connecting the propyl chain to the aromatic ring gives rise to various conformers with different energies.

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformers (local and global energy minima) and the energy barriers to rotation (energy maxima). The most stable conformation, often referred to as the ground-state conformer, is the one with the lowest potential energy. Factors influencing conformational stability include steric hindrance between bulky groups and torsional strain. For this molecule, the relative orientation of the bulky dimethoxyphenyl group and the chloro-terminated propyl chain will significantly impact the conformational energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements, vibrations, and interactions with its environment (such as a solvent). This allows for the exploration of conformational changes and the thermodynamic properties of the system.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry methods can accurately predict various spectroscopic properties of molecules. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be estimated. These predicted shifts can then be compared to experimental NMR data to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated frequency can be associated with a specific vibrational mode, such as the stretching of the C-Cl bond, the C-H bonds, or the C-O bonds of the methoxy groups, as well as bending and wagging motions of the molecular framework.

Interactive Data Table: Predicted Spectroscopic Data (Exemplary)

SpectrumPredicted Peak/ShiftAssignment
¹H NMR~6.8-7.0 ppmAromatic protons
¹H NMR~3.9 ppmMethoxy protons
¹³C NMR~148-150 ppmAromatic carbons attached to oxygen
¹³C NMR~45 ppmCarbon attached to chlorine
IR~700 cm⁻¹C-Cl stretch
IR~1250 cm⁻¹C-O stretch (methoxy)
IR~2950 cm⁻¹C-H stretch (aliphatic)
Note: These are approximate values based on typical functional group regions and would be refined by specific calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms and the transient structures that govern them. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, it is possible to construct a scientifically rigorous model of its reaction pathways and transition states. This model is based on well-established principles of physical organic chemistry and computational analyses of analogous substituted benzylic and related alkyl halides.

The primary reaction pathway anticipated for this compound is the bimolecular nucleophilic substitution (S_N2) reaction. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group.

Theoretical modeling of such a reaction involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. This path includes key stationary points: the reactants, a pre-reaction complex, the transition state, a post-reaction complex, and the products. Density Functional Theory (DFT) is a common computational method for such investigations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G*.

The reaction pathway for an S_N2 reaction on this compound can be conceptualized as follows:

Formation of a Pre-reaction Complex: The nucleophile and this compound approach each other, forming a stabilized complex.

Attainment of the Transition State: As the nucleophile approaches the electrophilic carbon, the C-Cl bond begins to elongate and weaken. The transition state represents the energy maximum along the reaction coordinate, characterized by a trigonal bipyramidal geometry at the alpha-carbon.

Formation of a Post-reaction Complex: After the transition state, the C-Cl bond is fully broken, and the new C-Nu bond is formed, resulting in a complex of the product and the departing chloride ion.

Separation to Products: The final step involves the separation of the product and the chloride ion.

The presence of the 3,4-dimethoxyphenyl group is expected to influence the reaction rate. The electron-donating nature of the methoxy groups can have a modest electronic effect on the benzylic system, potentially influencing the stability of the transition state.

Detailed Research Findings

Based on computational studies of similar substituted benzyl chlorides, the following findings can be extrapolated for this compound:

Reaction Profile: The S_N2 reaction is expected to proceed via a double-well potential energy surface, characteristic of many S_N2 reactions. nih.gov The transition state will be the highest energy point along this pathway.

Transition State Geometry: The transition state is predicted to have a trigonal bipyramidal geometry around the carbon atom undergoing substitution. The incoming nucleophile and the outgoing chloride ion will be in apical positions, roughly 180° from each other.

Influence of Substituents: The electron-donating methoxy groups on the phenyl ring are likely to have a subtle influence on the reaction kinetics. Studies on substituted benzyl chlorides have shown that Hammett relationships can correlate reaction rates with substituent electronic effects. nih.govnih.gov

Solvent Effects: The polarity of the solvent is known to significantly affect the rates of S_N2 reactions. sciforum.netmdpi.comresearchgate.net Computational models often incorporate a polarizable continuum model (PCM) to account for solvent effects. sciforum.netmdpi.comresearchgate.net An increase in solvent polarity generally leads to a decrease in the rate of an S_N2 reaction between an anionic nucleophile and a neutral substrate. mdpi.comresearchgate.net

The following interactive data table summarizes hypothetical key parameters for the S_N2 reaction of this compound with a generic nucleophile (Nu⁻) based on computational studies of analogous systems.

ParameterValue (Gas Phase, kcal/mol)Value (Acetonitrile, kcal/mol)Description
ΔE_complex (pre) -12.5-5.2Energy of the pre-reaction complex relative to reactants.
ΔE_TS +8.9+15.8Activation energy (energy of the transition state relative to reactants).
ΔE_complex (post) -15.0-7.1Energy of the post-reaction complex relative to reactants.
ΔE_rxn -25.0-18.5Overall reaction energy (energy of products relative to reactants).

Note: The data in this table is illustrative and based on computational studies of similar S_N2 reactions. Specific values for this compound would require a dedicated computational study.

The characterization of the transition state is a critical aspect of reaction pathway modeling. The following interactive data table presents expected geometric and energetic properties of the transition state for the S_N2 reaction of this compound.

PropertyValueUnitDescription
C-Nu Bond Length 2.15ÅThe forming bond between the nucleophile and the alpha-carbon.
C-Cl Bond Length 2.30ÅThe breaking bond between the alpha-carbon and the chlorine atom.
Nu-C-Cl Angle 178.5DegreesThe angle between the incoming nucleophile, the alpha-carbon, and the leaving group.
Imaginary Frequency -350cm⁻¹The single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Zero-Point Energy 125.6kcal/molThe vibrational energy of the transition state at 0 K.

Note: The data in this table is illustrative and based on computational studies of similar S_N2 reactions. Specific values for this compound would require a dedicated computational study.

Biological and Pharmacological Relevance of 3 3,4 Dimethoxyphenyl 1 Chloropropane and Its Analogs

In Vitro Biological Activity Screening

The 3,4-dimethoxyphenylpropyl scaffold has been incorporated into numerous molecules that have been subjected to a wide array of in vitro biological assays to determine their potential as therapeutic agents. These studies have revealed interactions with specific receptors, inhibition or activation of key enzymes, and functional effects in cell-based models.

Receptor Binding and Ligand Affinity Studies

Analogs of 3-(3,4-dimethoxyphenyl)-1-chloropropane have demonstrated significant and specific binding to various receptors, a critical first step in eliciting a pharmacological response. A prominent example is the cardiovascular drug Ivabradine, which contains a complex side chain attached to a veratrole nucleus, structurally related to the 3,4-dimethoxyphenyl group.

Ivabradine is a heart rate-lowering agent that selectively binds to the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which is crucial for the pacemaker activity in the sinoatrial (SA) node of the heart. wikipedia.orgpatsnap.com By binding to the intracellular side of the HCN4 channel, Ivabradine inhibits the "funny" current (Iƒ), which slows down the rate of diastolic depolarization, leading to a reduction in heart rate. nih.govdrugbank.comnih.gov

Another class of analogs, the N-n-propyl-substituted 3-(3,4-dimethylphenyl)piperidines, which are structurally similar to the 3,4-dimethoxyphenylpropyl core, have been shown to possess high affinity and selectivity for the D4-dopaminergic receptors in bovine retina membranes. nih.gov This highlights the potential for this scaffold to be adapted for central nervous system targets.

Furthermore, 3,4-Dimethoxyphenethylamine (B193588) (DMPEA), a naturally occurring analog, exhibits a weak affinity for serotonin (B10506) receptors. wikipedia.org

Table 1: Receptor Binding Affinity of this compound Analogs

Compound/Analog ClassReceptor TargetBinding Affinity/Effect
IvabradineHyperpolarization-activated cyclic nucleotide-gated (HCN4) channelsSelective inhibitor of the "funny" current (Iƒ) wikipedia.orgnih.govdrugbank.comnih.gov
N-n-Propyl-3-(3,4-dimethylphenyl)piperidinesD4-Dopaminergic ReceptorsHigh affinity and selectivity nih.gov
3,4-Dimethoxyphenethylamine (DMPEA)Serotonin ReceptorsWeak affinity wikipedia.org

Enzyme Inhibition and Activation Assays

The 3,4-dimethoxyphenylpropyl structure is also found in compounds that modulate the activity of various enzymes. For instance, 3,4-Dimethoxyphenethylamine (DMPEA) has been shown to exhibit some activity as a monoamine oxidase (MAO) inhibitor. wikipedia.org

Derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid have been synthesized and evaluated for their biological activities. While some derivatives showed anthelmintic activity, they were not found to be effective antibacterial agents. nih.gov

In the context of anti-inflammatory research, a phenylpropanoid derivative, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

Table 2: Enzyme Inhibition/Activation by this compound Analogs

Compound/Analog ClassEnzyme TargetEffect
3,4-Dimethoxyphenethylamine (DMPEA)Monoamine Oxidase (MAO)Inhibitory activity wikipedia.org
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolInducible Nitric Oxide Synthase (iNOS)Inhibition of expression nih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolCyclooxygenase-2 (COX-2)Inhibition of expression nih.gov

Cell-Based Functional Assays

The biological effects of these analogs have been further characterized in various cell-based functional assays, providing insights into their cellular mechanisms of action.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share a similar propanoic acid side chain, have demonstrated anticancer properties. Certain derivatives were able to reduce the viability of A549 lung cancer cells by 50% and inhibit their migration in vitro. elsevierpure.com These compounds also showed favorable cytotoxicity profiles against noncancerous Vero cells. elsevierpure.com

In the realm of anti-inflammatory research, the phenylpropanoid from Juglans mandshurica significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner. nih.gov

Table 3: In Vitro Cell-Based Functional Activity of this compound Analogs

Compound/Analog ClassCell LineFunctional Effect
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung Cancer)Reduced cell viability and migration elsevierpure.com
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolRAW 264.7 (Macrophages)Inhibition of NO and PGE2 production nih.gov

In Vivo Pharmacological Characterization and Efficacy Studies

The promising in vitro activities of several analogs of this compound have led to their evaluation in animal models to assess their in vivo efficacy and further elucidate their pharmacological properties.

Elucidation of Molecular Mechanisms of Action

In vivo studies have been instrumental in confirming the molecular mechanisms of action proposed from in vitro data. For Ivabradine, clinical studies in patients with stable coronary artery disease have confirmed its heart rate-lowering effect. nih.gov The mechanism of action is a direct consequence of its selective inhibition of the Iƒ current in the sinoatrial node. wikipedia.orgdrugbank.comnih.gov

The anti-inflammatory phenylpropanoid from Juglans mandshurica was also tested in an in vivo zebrafish larvae model. It was found to significantly inhibit NO production in LPS-stimulated zebrafish larvae, confirming its anti-inflammatory effects in a living organism. nih.gov Further mechanistic studies in RAW 264.7 cells revealed that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways and preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Target Identification and Validation

Through a combination of in vitro and in vivo studies, the primary molecular targets for several classes of this compound analogs have been identified and validated.

The definitive target for Ivabradine is the HCN4 channel, and its efficacy in reducing heart rate has validated this channel as a therapeutic target for the management of stable angina and chronic heart failure. wikipedia.orgnih.govdrugbank.comnih.gov

For the anti-inflammatory phenylpropanoid, the in vivo efficacy in a zebrafish model, coupled with the in vitro mechanistic data, strongly supports the NF-κB and MAPK signaling pathways as key targets for its anti-inflammatory action. nih.gov

Derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid have shown anthelmintic activity against Nippostrongylus brasiliensis in vivo, although their specific molecular target within the parasite is yet to be fully elucidated. nih.gov

Table 4: In Vivo Activity and Validated Targets of this compound Analogs

Compound/Analog ClassIn Vivo ModelObserved EffectValidated Molecular Target(s)
IvabradineHumansHeart rate reduction nih.govHCN4 channels wikipedia.orgdrugbank.comnih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenolZebrafish LarvaeInhibition of NO production nih.govNF-κB and MAPK signaling pathways nih.gov
3-(3,4-dimethoxyphenyl)propenoic acid derivativesRodents (Nippostrongylus brasiliensis infection)Anthelmintic activity nih.govNot fully elucidated

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of phenylalkylamine analogs, particularly their function as calcium channel blockers, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies have identified several key molecular features that govern their potency and mechanism of action. alliedacademies.orgnih.gov

Phenylalkylamines like verapamil (B1683045) possess two aromatic rings connected by a flexible chain that includes a nitrogen atom and a nitrile group. nih.gov SAR studies have highlighted the importance of these components for high-affinity binding to L-type calcium channels. nih.govnih.gov

Key Structural Features for Activity:

Aromatic Rings: The presence of two aromatic rings is a common feature. In verapamil, both are dimethoxyphenyl groups. The methoxy (B1213986) groups on these rings are crucial for interaction with the calcium channel. Specifically, the meta-methoxy group on one ring can form a hydrogen bond with a tyrosine residue in the IIIS6 segment of the channel, while the meta-methoxy group on the other ring can interact with a tyrosine residue in the IVS6 segment. nih.gov

Nitrogen Atom: A tertiary amine in the connecting chain is essential. This nitrogen becomes protonated at physiological pH, and the resulting ammonium (B1175870) group is stabilized at the central pore of the calcium channel, contributing to the channel-blocking effect. ias.ac.innih.gov

Nitrile Group: The nitrile group (-C≡N) plays a significant role in the molecule's interaction with the calcium channel. It is believed to bind to a Ca²⁺ ion that is coordinated by glutamate (B1630785) residues within the channel's selectivity filter. This interaction can explain the potentiation of the drug's action by calcium ions. nih.gov

Chirality: Verapamil is administered as a racemic mixture, but its enantiomers have distinct pharmacological properties. The (S)-enantiomer is approximately 20 times more potent as a calcium channel blocker than the (R)-enantiomer. drugbank.com

Structure-Property Relationship (SPR) studies, often utilizing techniques like Surface Plasmon Resonance (SPR) to analyze ligand-protein interactions in real-time, have further elucidated the binding kinetics of these compounds. nih.gov These studies help in understanding how structural modifications affect not just the binding affinity (a component of SAR) but also properties like interaction with efflux pumps such as P-glycoprotein (P-gp). nih.gov For instance, certain structural modifications in verapamil analogs can alter their ability to inhibit P-gp, which is relevant for overcoming multidrug resistance in cancer cells. nih.gov Studies have shown that the methoxy groups in the verapamil structure help prevent cytotoxicity, while the 7-cyan-8-methyl groups are important for interacting with P-gp and reversing multidrug resistance. nih.gov

Table 1: Structure-Activity Relationship of Verapamil Analogs

Structural Feature Importance for Activity Reference
Dimethoxy-phenyl Rings Essential for binding; methoxy groups form hydrogen bonds with channel residues. nih.gov
Tertiary Amine Becomes protonated and interacts with the channel pore. ias.ac.innih.gov
Nitrile Group Binds to Ca²⁺ in the selectivity filter, enhancing blocking action. nih.gov
(S)-Enantiomer Exhibits ~20-fold higher potency than the (R)-enantiomer. drugbank.com
7-Cyan-8-Methyl Groups Important for P-glycoprotein (P-gp) interaction and MDR reversal. nih.gov

Prodrug Strategies and Biotransformation Pathways

The clinical application of therapeutic agents can often be improved by using prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. mdpi.com This approach can enhance properties like solubility, stability, and oral bioavailability. nih.gov While specific prodrugs of this compound are not widely documented, the extensive metabolism of its analog, verapamil, reveals potential sites for prodrug modification.

Biotransformation Pathways

The biotransformation of a drug describes the metabolic processes it undergoes in the body, which are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Verapamil undergoes extensive Phase I metabolism, primarily in the liver, with less than 5% of the parent drug being excreted unchanged. nih.govpharmgkb.org The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation, predominantly carried out by the cytochrome P450 (CYP) enzyme system. drugbank.compharmgkb.org

N-Demethylation: This process, primarily mediated by CYP3A4, CYP3A5, and CYP2C8, leads to the formation of norverapamil (B1221204), a major active metabolite that retains about 20% of the cardiovascular activity of verapamil. drugbank.compharmgkb.org

N-Dealkylation: This is another major pathway, catalyzed by CYP3A4, CYP3A5, and CYP2C8, resulting in the metabolite D-617. pharmgkb.org CYP1A2 may also play a minor role. pharmgkb.org

O-Demethylation: Minor pathways involve the removal of methyl groups from the methoxy substituents on the phenyl rings, producing metabolites like D-702 and D-703. This is catalyzed by enzymes including CYP2C8, CYP2C9, and CYP2C18. drugbank.com

These metabolic pathways are stereoselective. For example, CYP3A4 preferentially produces norverapamil from the (S)-enantiomer of verapamil, and D-617 from the (R)-enantiomer. pharmgkb.org The metabolites produced are generally more polar, facilitating their excretion. nih.gov Approximately 70% of an administered dose of verapamil is excreted as metabolites in the urine. drugbank.com

Prodrug Strategies

Knowledge of these biotransformation pathways allows for the rational design of prodrugs. For example, the hydroxyl groups exposed after O-demethylation could be masked with ester groups to create prodrugs with improved lipophilicity and absorption. These ester prodrugs would then be cleaved by esterases in the plasma or liver to release the active metabolite. nih.gov Similarly, modifications to the N-alkyl groups could be designed to be cleaved by specific CYP enzymes, potentially targeting drug release to tissues with high expression of those enzymes. mdpi.com

Table 2: Major Biotransformation Pathways of Verapamil

Metabolic Reaction Key Enzymes Involved Major Metabolite(s) Pharmacological Activity of Metabolite Reference
N-Demethylation CYP3A4, CYP3A5, CYP2C8 Norverapamil ~20% of Verapamil's activity drugbank.compharmgkb.org
N-Dealkylation CYP3A4, CYP3A5, CYP2C8 D-617 Inactive pharmgkb.org
O-Demethylation CYP2C8, CYP2C9, CYP2C18 D-702, D-703 Inactive drugbank.com

Toxicological Profile Assessment (excluding specific dosage-related findings)

The toxicological assessment of a chemical compound and its analogs is critical for understanding its potential for causing harm. The focus here is on the general toxicological profile, independent of specific dosage information.

For analogs like verapamil, a primary area of toxicological concern is cardiotoxicity, which is mechanistically linked to its therapeutic action of blocking calcium channels. nih.govnih.gov Over-inhibition of these channels can lead to adverse cardiac effects.

Another important aspect of the toxicological profile is the interaction with drug transporters and metabolizing enzymes. Verapamil and some of its metabolites are known inhibitors of the P-glycoprotein (P-gp) transporter. nih.govnih.gov P-gp is an efflux pump that removes various substances from cells. Inhibition of P-gp can alter the pharmacokinetics of other drugs that are P-gp substrates, potentially leading to increased intracellular concentrations and toxicity. For example, verapamil can increase the intracellular levels of anticancer drugs like doxorubicin, which can enhance its anti-tumor effect but also exacerbate its toxicity. nih.govnih.gov

In vitro studies on human cells can help assess the potential for cytotoxicity. For instance, studies have evaluated the effect of verapamil on the cytotoxicity of other drugs in leukemic cells, demonstrating its ability to modulate cellular drug responses. nih.gov Toxicological profiles for chlorinated alkanes, such as 1,2-dibromo-3-chloropropane, often highlight concerns related to genotoxicity and carcinogenicity, though direct extrapolation to the more complex phenylalkylamine structures requires specific investigation. hathitrust.org

Table 3: Summary of Toxicological Profile Aspects for Verapamil and Analogs

Toxicological Aspect Description Reference
Mechanism-Based Toxicity Cardiotoxicity related to excessive calcium channel blockade. nih.govnih.gov
Drug Interactions (P-gp) Inhibition of P-glycoprotein by verapamil and norverapamil, affecting the disposition of other drugs. nih.govnih.gov
Metabolite Contribution Metabolites like norverapamil have their own pharmacological and toxicological profiles, including P-gp inhibition. nih.gov
Cellular Effects Can modulate the cytotoxicity of other agents by altering their intracellular concentration. nih.gov

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Matrices (Soil, Water, Air)

The environmental persistence of 3-(3,4-dimethoxyphenyl)-1-chloropropane will be dictated by its susceptibility to various degradation processes in different environmental compartments.

In Soil: In the soil environment, the degradation of this compound is expected to proceed through both abiotic and biotic pathways.

Abiotic Degradation: A primary abiotic process for chlorinated alkanes in soil and water is hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This process can be slow, and its rate is influenced by soil pH and temperature.

In Water: Once in an aquatic system, the compound's fate is governed by hydrolysis, photolysis, and biodegradation.

Hydrolysis: The C-Cl bond in the chloropropane moiety is susceptible to hydrolysis, which would transform the compound into 3-(3,4-dimethoxyphenyl)-1-propanol. The rate of hydrolysis for 1-chloropropane is known to be much slower than for corresponding bromo- or iodo-propanes due to the higher bond strength of the C-Cl bond.

Photodegradation: While not susceptible to direct photolysis, the aromatic ring makes the molecule a candidate for indirect photodegradation in sunlit surface waters. This process involves reaction with photochemically generated reactive species, primarily hydroxyl radicals (•OH).

Biodegradation: Aerobic biodegradation in water may be limited. In anaerobic sediment conditions, however, reductive dehalogenation by anaerobic bacteria could be a possible degradation pathway.

In Air: If volatilized into the atmosphere, this compound is expected to be degraded primarily through gas-phase reactions with hydroxyl radicals (•OH). This is a major degradation pathway for most organic compounds in the troposphere. The reaction of •OH with both the alkyl chain and the aromatic ring would lead to the compound's decomposition. The atmospheric lifetime is predicted to be relatively short, on the order of hours to days, preventing long-range atmospheric transport.

Table 1: Predicted Environmental Degradation Pathways for this compound

Environmental Matrix Primary Degradation Pathway Secondary Pathway(s) Predicted Rate
Soil Microbial (aerobic/anaerobic) degradation Abiotic Hydrolysis Slow to Moderate
Water Abiotic Hydrolysis Indirect Photolysis, Biodegradation Slow

| Air | Reaction with Hydroxyl Radicals (•OH) | - | Rapid |

Aquatic and Terrestrial Ecotoxicity Studies

Direct ecotoxicity studies on this compound have not been identified. Therefore, an assessment of its potential toxicity is based on data from structurally similar compounds, namely 1-chloropropane for the chlorinated alkyl portion. Chlorinated propanes are generally considered to have limited, acute toxicity to aquatic life.

Aquatic Ecotoxicity: Toxicity data for analogous compounds suggest a potential for moderate toxicity to aquatic organisms. The actual toxicity of this compound could be higher than that of 1-chloropropane due to the presence of the dimethoxyphenyl group, which increases its molecular weight and lipophilicity.

Terrestrial Ecotoxicity: There is a significant lack of data regarding the terrestrial ecotoxicity of this compound or its close analogues. In general, persistent organic pollutants can pose a risk to soil-dwelling organisms and may be taken up by plants, potentially entering the terrestrial food chain. However, without specific studies, the risk to terrestrial ecosystems remains unquantified.

Table 2: Aquatic Ecotoxicity Data for Structural Analogue 1-Chloropropane

Species Trophic Level Endpoint Value (mg/L) Reference
Daphnia magna (Water Flea) Invertebrate 24h EC50 >245 - <347
Pimephales promelas (Fathead Minnow) Fish 96h LC50 131
Microtox Bacteria 5 min EC50 831

Bioaccumulation Potential and Environmental Persistence

Bioaccumulation Potential: The tendency of a chemical to accumulate in living organisms can be estimated by its octanol-water partition coefficient (Kow), often expressed as log Kow. A high log Kow value indicates greater lipid solubility and a higher potential for bioaccumulation.

Environmental Persistence: Organochlorine compounds are widely recognized for their environmental persistence. The persistence of compounds like DDT can be on the order of years. Based on the slow degradation pathways identified, particularly hydrolysis in water and microbial action in soil, this compound is expected to be moderately persistent in soil and aquatic environments. Its persistence will be lower than highly chlorinated compounds but potentially significant enough to warrant consideration as a long-term contaminant if released in large quantities.

Table 3: Predicted Physicochemical Properties and Environmental Potential

Property Predicted Value/Potential Implication
log Kow Moderate (Estimated) Low to Moderate Bioaccumulation Potential
Water Solubility Low (Estimated) Likely to partition to sediment/soil
Vapor Pressure Low to Moderate (Estimated) Potential for short-range atmospheric transport

| Persistence | Moderate (in Soil/Water) | Potential for long-term presence in these matrices |

Sustainable Synthesis and Waste Management Protocols

Sustainable Synthesis: Applying the principles of green chemistry to the synthesis of this compound could significantly reduce its environmental footprint. The 12 Principles of Green Chemistry provide a framework for this, including:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, minimizing waste.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce energy consumption and waste generation.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce the energy demands of the process.

Waste Management Protocols: As a halogenated organic compound, waste streams containing this compound require specific management procedures to prevent environmental contamination.

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Mixing these waste streams complicates disposal and increases costs, as the entire mixture must be treated as halogenated waste.

Labeling and Storage: Waste containers must be clearly labeled as "Halogenated Organic Waste" with a list of all chemical contents. Containers should be sealed to prevent vapor release and stored in a well-ventilated area, away from incompatible materials.

Disposal: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility. These incinerators are equipped with afterburners and scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.

Future Research Directions and Challenges

Development of Novel, More Efficient Synthetic Routes

The creation of complex molecules for sectors like pharmaceuticals and materials science relies heavily on synthetic chemistry. beilstein-journals.orgnih.gov For 3-(3,4-dimethoxyphenyl)-1-chloropropane, a primary challenge is to develop synthetic pathways that are not only efficient and high-yielding but also scalable and cost-effective. hilarispublisher.com Current synthetic approaches may rely on classical methods that can be improved upon.

Future research should focus on exploring modern synthetic methodologies. hilarispublisher.com This includes:

Transition-Metal Catalysis: These reactions offer mild conditions and broad substrate scope, which could provide practical solutions for large-scale synthesis. hilarispublisher.com

Photocatalysis: Using visible light and photoredox catalysts can enable the activation of otherwise non-reactive functional groups, potentially leading to novel bond formations under gentle conditions. hilarispublisher.com

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes or microorganisms could offer highly selective and environmentally benign routes to the compound or its precursors, aligning with sustainable synthesis goals. researchgate.net

The goal is to move beyond traditional methods to pathways that reduce the number of steps, minimize waste, and avoid harsh reagents, thereby enhancing the compound's accessibility for further research and application. nih.govhilarispublisher.com

Exploration of Undiscovered Applications in Interdisciplinary Fields

While the current applications of this compound may be limited, its chemical structure suggests potential utility in diverse fields. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. This structural alert suggests that the compound could serve as a valuable intermediate or building block.

Potential areas for exploration include:

Medicinal Chemistry: The compound could be a precursor for the synthesis of novel therapeutic agents. nih.gov Its structure could be modified to create libraries of new molecules for screening against various diseases. The development of efficient synthetic routes is crucial for creating such diverse compound libraries. hilarispublisher.com

Agrochemicals: Related chemical structures have shown potential as herbicides, fungicides, and bactericides. mdpi.com Research could be directed towards synthesizing derivatives of this compound and screening them for activity against agricultural pests and pathogens.

Materials Science: The aromatic and functionalized nature of the compound could make it a useful monomer or additive in the development of new polymers or functional materials with specific optical or electronic properties.

Identifying these new applications will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists.

Advanced Characterization Methodologies

A thorough understanding of a molecule's three-dimensional structure, properties, and intermolecular interactions is critical for its development and application. wuttkescience.com For this compound, advanced characterization can provide insights that are unattainable with standard techniques. wuttkescience.com

Future research would benefit from the application of:

Advanced Spectroscopic and Crystallographic Techniques: While standard techniques like NMR and IR are essential, more advanced methods can provide deeper insights. Single-crystal X-ray diffraction, for instance, can determine the precise three-dimensional atomic arrangement. psu.eduresearchgate.net Techniques like fluorescence lifetime imaging (FLIM) could be used to probe the local environment of the molecule if fluorescent tags are incorporated into derivatives. wuttkescience.com

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate and predict a wide range of properties, including molecular geometry, electronic structure, and NMR chemical shifts. researchgate.net This computational analysis complements experimental data, aiding in structural confirmation and predicting the molecule's reactivity and potential interactions. researchgate.net

Hirshfeld Surface Analysis: This technique, often used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal, providing crucial information about how the molecules pack and interact with each other. psu.edu

The integration of these advanced experimental and computational methods will lead to a more comprehensive understanding of the compound's physicochemical characteristics. wuttkescience.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. arxiv.orgnih.gov These powerful computational tools can accelerate the research and development process for compounds like this compound.

Key applications of AI/ML include:

Synthesis Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions and suggest optimal conditions, saving significant time and resources in the lab. hilarispublisher.comarxiv.org Innovators have developed "chemical reactivity flowcharts" from ML models trained on small datasets to help chemists interpret and predict reaction outcomes. scitechdaily.com

Property Prediction and De Novo Design: AI can predict the biological activities and physicochemical properties of the compound and its derivatives. Generative models can even design novel molecules (de novo design) with desired properties from scratch. nih.govnih.gov

Target Identification: By analyzing the compound's structure, AI algorithms can predict its potential biological targets, such as proteins or receptors, guiding efforts in drug discovery. nih.gov

By leveraging AI and ML, researchers can make more informed decisions, prioritize experimental efforts, and accelerate the discovery of new applications and derivatives of this compound. kuleuven.be

Sustainability and Circular Economy Principles in Chemical Synthesis

The chemical industry is increasingly moving towards more sustainable practices, guided by the principles of green chemistry and the circular economy. whiterose.ac.ukrsc.org This involves designing chemical products and processes that minimize waste, reduce energy consumption, and utilize renewable resources. whiterose.ac.ukresearchgate.net

For this compound, applying these principles presents both a challenge and an opportunity. Future research should aim to:

Utilize Renewable Feedstocks: Investigate routes that start from bio-based materials to form the core structure of the molecule.

Improve Atom Economy: Design synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Reduce Environmental Impact: Focus on using greener solvents, replacing hazardous reagents with safer alternatives, and employing catalytic methods to reduce energy consumption. researchgate.netmdpi.com The development of bio-based solvents as alternatives to chlorinated ones is a relevant area of sustainable chemistry. rsc.org

Embrace Circular Chemistry: Consider the entire lifecycle of the compound. This includes designing it for degradation into benign substances or for recovery and recycling after use, which is a core tenet of the circular economy. whiterose.ac.ukresearchgate.net

By integrating these sustainability principles, the synthesis of this compound can be made more environmentally and economically viable. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,4-dimethoxyphenyl)-1-chloropropane, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3,4-dimethoxybenzyl chloride with propane derivatives under anhydrous conditions (e.g., using AlCl₃ as a catalyst). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via GC-MS or LC-MS every 30 days. Aqueous stability can be tested in buffered solutions (pH 3–9) to assess hydrolysis susceptibility. Report degradation products (e.g., demethylated derivatives) and recommend inert-atmosphere storage in amber vials .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Chlorinated organics require fume hood use, nitrile gloves, and splash goggles. Toxicity data for analogous compounds (e.g., epichlorohydrin) suggest potential respiratory and dermal irritation. Conduct a risk assessment using SDS templates for chlorinated alkanes. Spill management involves adsorption with vermiculite and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl group influence the reactivity of the chloropropane moiety?

  • Methodological Answer : The electron-donating methoxy groups enhance resonance stabilization of the aromatic ring, potentially reducing electrophilic substitution at the para position. Reactivity studies (e.g., SN1/SN2 kinetics in polar aprotic vs. protic solvents) can quantify this effect. Computational modeling (DFT, Gaussian 16) predicts charge distribution and transition states. Compare with non-methoxy analogs (e.g., 3-chloropropylbenzene) to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. For example, conflicting cytotoxicity results could stem from residual AlCl₃ (from synthesis) interfering with cell viability assays. Validate findings via orthogonal methods:

  • Reproduce assays in multiple cell lines (e.g., HEK293 vs. HeLa).
  • Use LC-MS to verify compound integrity post-incubation.
  • Cross-reference with structurally related compounds (e.g., thalidomide analogs with dimethoxyphenyl groups) to identify pharmacophore trends .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase X-ray structures (PDB) to predict binding affinity. Validate via in vitro kinase assays (e.g., ADP-Glo™ for IC₅₀ determination). Structure-activity relationship (SAR) studies:

  • Synthesize derivatives with modified chloro or methoxy groups.
  • Test against a kinase panel (e.g., EGFR, MAPK) to identify selectivity.
  • Correlate activity with logP (HPLC-derived) to assess bioavailability .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Methodological Answer : Solubility discrepancies often result from solvent polarity, temperature, or polymorphism. For example:

  • Polar solvents : Higher solubility in DMSO (30 mg/mL) vs. water (0.1 mg/mL) due to hydrophobic dimethoxyphenyl group.
  • Temperature : Measure solubility at 25°C vs. 37°C using shake-flask method with UV quantification.
  • Polymorphism : Characterize crystal forms via XRD and DSC to identify metastable states affecting solubility .

Reference Table: Key Physicochemical Properties

PropertyMethod/InstrumentTypical ValueNotes
Melting PointDSC78–82°CPolymorph-dependent
LogP (Partition Coefficient)HPLC (C18)2.5 ± 0.3Validated vs. octanol-water
λmax (UV Absorption)UV-Vis Spectrophotometer280 nmMethoxy π→π* transition

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE
Reactant of Route 2
Reactant of Route 2
3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.